4-Nitrophenyl salicylate chemical structure and CAS number
4-Nitrophenyl salicylate chemical structure and CAS number
An In-depth Technical Guide to 4-Nitrophenyl Salicylate for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Nitrophenyl salicylate, a chemical compound of interest in various research and development fields. It covers its chemical identity, properties, synthesis, and key applications, with a focus on its use in enzymatic assays.
Chemical Structure and CAS Number
4-Nitrophenyl salicylate is an ester of salicylic acid and 4-nitrophenol. Its chemical structure is characterized by a salicylate group attached to a 4-nitrophenyl group via an ester linkage.
Chemical Structure:
Chemical structure of 4-Nitrophenyl salicylate.
CAS Number: 17374-48-0[1][2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Nitrophenyl salicylate is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉NO₅ | [2][5] |
| Molecular Weight | 259.22 g/mol | [1][2][3] |
| IUPAC Name | (4-nitrophenyl) 2-hydroxybenzoate | [5] |
| Physical State | Solid, Very Pale Yellow | [1][3] |
| Melting Point | 148 °C | [1][3] |
| Purity | Min. 98.0% | [1][3] |
Synthesis
The synthesis of 4-Nitrophenyl salicylate can be achieved through the esterification of salicylic acid with 4-nitrophenol. A general and analogous laboratory procedure is the synthesis of methyl salicylate from aspirin, which involves a two-step, one-pot reaction: hydrolysis of the starting ester followed by Fischer esterification.[6]
A plausible synthesis route for 4-Nitrophenyl salicylate would involve the reaction of salicylic acid with 4-nitrophenol in the presence of a strong acid catalyst, such as sulfuric acid, with the removal of water to drive the reaction towards the formation of the ester.
Applications in Research and Drug Development
4-Nitrophenyl salicylate and structurally similar compounds serve as valuable tools in various research and drug development applications.
Enzymatic Assays
A primary application of 4-nitrophenyl esters is their use as chromogenic substrates for the continuous and quantitative assay of hydrolytic enzymes like lipases and esterases.[7] The principle of this assay is based on the enzymatic hydrolysis of the colorless 4-nitrophenyl ester substrate. This reaction releases 4-nitrophenol, which, under alkaline conditions, is converted to the 4-nitrophenolate anion. This anion has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at approximately 405-410 nm.[7] The rate of 4-nitrophenolate formation is directly proportional to the enzymatic activity.[7]
This method provides a simple, sensitive, and reliable means for enzyme characterization, inhibitor screening, and drug development.[7]
Antimicrobial and Cytotoxicity Studies
Derivatives of nitro-substituted salicylic acids have been investigated for their antimicrobial and cytotoxic activities. For instance, certain 4-nitrosalicylanilides have shown activity against Mycobacterium tuberculosis and various Staphylococcus species.[8] This suggests that the core structure of 4-nitrophenyl salicylate could be a starting point for the development of novel therapeutic agents.
Experimental Protocols
General Protocol for an Enzymatic Assay Using a 4-Nitrophenyl Ester Substrate
This protocol is adapted from methods used for similar 4-nitrophenyl esters and can be optimized for specific enzymes and experimental conditions.
1. Principle:
The enzymatic hydrolysis of the 4-nitrophenyl ester releases 4-nitrophenol. At a pH above the pKa of 4-nitrophenol (~7.2), it deprotonates to form the yellow 4-nitrophenolate anion, which is monitored spectrophotometrically.[7]
2. Reagents and Materials:
-
Enzyme solution of unknown activity
-
4-Nitrophenyl salicylate solution (substrate)
-
Assay buffer (e.g., Tris-HCl, phosphate buffer) at an appropriate pH for the enzyme
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplates
3. Assay Procedure:
-
Prepare a stock solution of 4-Nitrophenyl salicylate in an appropriate organic solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer and the enzyme solution.
-
Initiate the reaction by adding the 4-Nitrophenyl salicylate stock solution to each well to reach the desired final substrate concentration.
-
Immediately place the microplate in a temperature-controlled microplate reader.
-
Measure the increase in absorbance at 405 nm every minute for a set period (e.g., 10-30 minutes).[7]
-
Determine the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity based on the rate of 4-nitrophenol formation, using the molar extinction coefficient of 4-nitrophenolate.
Signaling Pathways and Experimental Workflows
Enzymatic Hydrolysis of 4-Nitrophenyl Salicylate
The following diagram illustrates the enzymatic cleavage of 4-Nitrophenyl salicylate to produce salicylic acid and the detectable 4-nitrophenolate.
Enzymatic hydrolysis of 4-Nitrophenyl salicylate for spectrophotometric assay.
Experimental Workflow for Enzyme Activity Measurement
The logical flow of an experiment to determine enzyme activity using 4-Nitrophenyl salicylate is depicted below.
References
- 1. 4-Nitrophenyl Salicylate | 17374-48-0 | FN62014 [biosynth.com]
- 2. An enzyme mediated, colorimetric method for the measurement of salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. SALICYLIC ACID 4-NITROPHENYL ESTER | 17374-48-0 [chemicalbook.com]
- 5. 4-Nitrophenyl Salicylate | C13H9NO5 | CID 578045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
